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Compound of Interest

Compound Name: Pyridine-3,5-dicarboxamide

Cat. No.: B152810 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Pyridine-3,5-
dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned

for its presence in numerous FDA-approved drugs and its utility as a versatile building block.[1]

[2] Pyridine-3,5-dicarboxamide, a derivative of this important heterocycle, presents a

compelling molecular architecture. Featuring a central pyridine ring flanked by two carboxamide

groups, this compound is a nexus of hydrogen bonding capabilities and coordination potential.

The amide functionalities serve as robust hydrogen bond donors and acceptors, while the

pyridine nitrogen offers a site for protonation or metal coordination. These structural features

imbue Pyridine-3,5-dicarboxamide with significant potential in supramolecular chemistry,

crystal engineering, and as a ligand in coordination polymers.[3] A thorough understanding of

its fundamental physicochemical properties is therefore paramount for any researcher aiming to

unlock its potential in drug development, materials design, or catalytic applications.

This guide provides a comprehensive technical overview of the core physicochemical

properties of Pyridine-3,5-dicarboxamide, grounded in available experimental data and

established analytical principles. It is designed not as a simple data sheet, but as a practical

resource that combines verified properties with expert-driven methodologies for their

characterization, ensuring a self-validating approach to scientific inquiry.
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Core Chemical and Physical Properties
A baseline understanding of a compound's identity and fundamental properties is the first step

in any research endeavor. These identifiers are critical for sourcing, regulatory compliance, and

computational modeling.

Property Value Source

Chemical Name Pyridine-3,5-dicarboxamide [4]

Synonyms
3,5-Pyridinedicarboxamide,

Dinicotinamide
[4]

CAS Number 4663-99-4 [4]

Molecular Formula C₇H₇N₃O₂ [4]

Molecular Weight 165.15 g/mol [4]

Physical Form Solid

InChI Key
ANNOWMBWHHKGLN-

UHFFFAOYSA-N
[4]

SMILES
C1=C(C=NC=C1C(=O)N)C(=O

)N
[4]

Purity (Typical) 95%

Storage
Sealed in dry, room

temperature conditions

Structural Analysis: Crystallography and Molecular
Geometry
The three-dimensional arrangement of atoms and the intermolecular interactions within the

crystal lattice are fundamental drivers of a compound's bulk properties, including solubility,

stability, and melting point.

Single-Crystal X-ray Diffraction Insights
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Single-crystal X-ray diffraction provides the most definitive data on molecular structure. For

Pyridine-3,5-dicarboxamide (PDC), studies have revealed a monoclinic crystal system with

the space group P2₁/n. The asymmetric unit consists of one molecule.

A key structural feature is the V-shaped orientation of the two amide groups relative to the

pyridine ring. The angle formed by the carbon atoms of the amide groups and the centroid of

the pyridine ring is 121°.[5] This angular geometry is critical for directing supramolecular

assembly.

Hydrogen Bonding Network
The hydrogen bonding network is a defining characteristic of Pyridine-3,5-dicarboxamide's

solid-state structure. Unlike related furan and thiophene dicarboxamides, the pyridine nitrogen

atom in PDC actively participates as a hydrogen-bond acceptor. This interaction forms a C₁₁(6)

chain motif. The amide groups themselves form extensive intermolecular hydrogen bonds,

creating a robust, three-dimensional network that contributes to the compound's solid-state

stability.[5]
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Fig. 1: Key Structural Relationships
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Fig. 2: Comprehensive Physicochemical Characterization Workflow
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Caption: A workflow for systematic physicochemical analysis.
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Protocol: Determination of Thermal Properties via DSC
and TGA
Objective: To determine the melting point, thermal transitions, and decomposition temperature.

This is crucial for establishing handling limits and detecting potential polymorphs.

Instrumentation:

Differential Scanning Calorimeter (DSC)

Thermogravimetric Analyzer (TGA)

Methodology:

Calibration: Calibrate the DSC temperature and enthalpy scales using an indium standard.

Calibrate the TGA balance and temperature using appropriate standards. Causality:

Calibration ensures the accuracy and comparability of the data.

Sample Preparation: Accurately weigh 3-5 mg of Pyridine-3,5-dicarboxamide into an

aluminum pan. Crimp the pan with a lid.

DSC Analysis:

Equilibrate the sample at 25 °C.

Ramp the temperature from 25 °C to a temperature above the expected melting point

(e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality:

A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined

peaks. The inert atmosphere prevents oxidative degradation.

Record the heat flow as a function of temperature. The melting point is determined from

the onset or peak of the endothermic event.

TGA Analysis:

Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a higher temperature (e.g., 600 °C) at 10 °C/min

under a nitrogen atmosphere.

Record the weight loss as a function of temperature. The onset of significant weight loss

indicates thermal decomposition.

Data Analysis: Analyze the resulting thermograms to identify melting endotherms,

crystallization exotherms, and decomposition steps.

Protocol: Equilibrium Solubility Determination
Objective: To determine the thermodynamic solubility of the compound in various solvents,

which is a critical parameter in drug development for formulation and bioavailability.

Instrumentation:

HPLC with UV detector

Orbital shaker with temperature control

pH meter

Analytical balance

Methodology:

Standard Curve Preparation: Prepare a stock solution of Pyridine-3,5-dicarboxamide in a

suitable organic solvent (e.g., DMSO). Create a series of dilutions and analyze via HPLC to

generate a standard curve of peak area versus concentration. Causality: The standard curve

is essential for accurately quantifying the compound's concentration in the saturated

solutions.

Sample Preparation: Add an excess amount of solid Pyridine-3,5-dicarboxamide to vials

containing the desired solvent or buffer (e.g., water, phosphate-buffered saline pH 7.4,

methanol). Causality: Adding an excess of solid ensures that a saturated solution is formed,

which is the definition of equilibrium solubility.
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Equilibration: Seal the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. Causality: This extended period

allows the system to reach thermodynamic equilibrium between the dissolved and solid

states.

Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess

solid to settle. Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a

0.22 µm syringe filter to remove any undissolved particles.

Quantification: Dilute the filtered supernatant with the mobile phase and analyze by HPLC.

Use the standard curve to determine the concentration of the dissolved compound.

Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent system.

Applications and Significance
The physicochemical properties of Pyridine-3,5-dicarboxamide directly inform its utility.

Crystal Engineering: The well-defined V-shape and robust hydrogen-bonding capabilities

make it an excellent candidate for designing predictable supramolecular structures and co-

crystals. [3]* Coordination Chemistry: As a ligand, it can be used to construct metal-organic

frameworks (MOFs) and coordination polymers. The thermal stability and structural rigidity

are key assets in creating robust materials for catalysis or gas storage. [3]* Drug

Development: While not a drug itself, it serves as a valuable scaffold. Its solubility, stability,

and ability to form specific hydrogen bonds are properties that medicinal chemists

manipulate to optimize the pharmacokinetic and pharmacodynamic profiles of active

pharmaceutical ingredients. [1]

Conclusion
Pyridine-3,5-dicarboxamide is a molecule of significant interest due to its defined structural

and chemical features. Its solid-state architecture, governed by a robust hydrogen-bonding

network involving both amide groups and the pyridine nitrogen, dictates its physical properties.

A comprehensive understanding of its thermal stability, solubility, and spectroscopic fingerprint,

obtained through rigorous and validated methodologies, is essential for its rational application

in advanced materials and pharmaceutical design. This guide serves as a foundational
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resource, combining established data with the practical, self-validating protocols required for

high-quality scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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